N'-[(E)-(3-iodo-4-methoxyphenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide
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Overview
Description
N’-[(E)-(3-iodo-4-methoxyphenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide is a complex organic compound characterized by its unique structural features, including an iodo-substituted methoxyphenyl group and a trimethylpentyl-substituted phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-iodo-4-methoxyphenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide typically involves a multi-step process:
Formation of the Hydrazide Intermediate: The initial step involves the reaction of 2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetic acid with hydrazine hydrate to form the corresponding hydrazide.
Condensation Reaction: The hydrazide is then reacted with 3-iodo-4-methoxybenzaldehyde under acidic conditions to form the final product through a condensation reaction, resulting in the formation of the imine (Schiff base) linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors for precise control of reaction conditions, such as temperature, pH, and reaction time. Additionally, purification techniques such as recrystallization or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-iodo-4-methoxyphenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The imine linkage can be reduced to form the corresponding amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under appropriate conditions.
Major Products
Oxidation: Formation of 3-iodo-4-methoxybenzoic acid.
Reduction: Formation of N’-[(E)-(3-iodo-4-methoxyphenyl)methyl]acetohydrazide.
Substitution: Formation of derivatives with various functional groups replacing the iodine atom.
Scientific Research Applications
Chemistry
In organic synthesis, N’-[(E)-(3-iodo-4-methoxyphenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide can be used as a building block for the synthesis of more complex molecules
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development. Additionally, its hydrazide moiety is known to exhibit antimicrobial and anticancer properties, which could be explored further.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it versatile for modifying material properties.
Mechanism of Action
The mechanism by which N’-[(E)-(3-iodo-4-methoxyphenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide exerts its effects depends on its interaction with molecular targets. The imine linkage and hydrazide moiety can form hydrogen bonds and other interactions with biological molecules, potentially inhibiting enzyme activity or altering receptor function. The iodine atom may also play a role in its biological activity by participating in halogen bonding.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide
- N’-[(E)-(3-chloro-4-methoxyphenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide
- N’-[(E)-(3-fluoro-4-methoxyphenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide
Uniqueness
The uniqueness of N’-[(E)-(3-iodo-4-methoxyphenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide lies in its iodine substitution, which can significantly influence its reactivity and biological activity compared to its bromo, chloro, and fluoro analogs. The iodine atom’s larger size and different electronic properties can lead to unique interactions and reactivity patterns.
Properties
Molecular Formula |
C24H31IN2O3 |
---|---|
Molecular Weight |
522.4 g/mol |
IUPAC Name |
N-[(E)-(3-iodo-4-methoxyphenyl)methylideneamino]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide |
InChI |
InChI=1S/C24H31IN2O3/c1-23(2,3)16-24(4,5)18-8-10-19(11-9-18)30-15-22(28)27-26-14-17-7-12-21(29-6)20(25)13-17/h7-14H,15-16H2,1-6H3,(H,27,28)/b26-14+ |
InChI Key |
FIHHGMIJZLSNDD-VULFUBBASA-N |
Isomeric SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC(=C(C=C2)OC)I |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(=O)NN=CC2=CC(=C(C=C2)OC)I |
Origin of Product |
United States |
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